molecular formula C6H13ClN2 B13460496 5-Methylpiperidin-2-imine hydrochloride

5-Methylpiperidin-2-imine hydrochloride

Cat. No.: B13460496
M. Wt: 148.63 g/mol
InChI Key: UJBBZYAKACEIJN-UHFFFAOYSA-N
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Description

5-Methylpiperidin-2-imine hydrochloride is a piperidine derivative characterized by a six-membered piperidine ring with a methyl substituent at the 5-position and an imine functional group at the 2-position.

Properties

Molecular Formula

C6H13ClN2

Molecular Weight

148.63 g/mol

IUPAC Name

3-methyl-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride

InChI

InChI=1S/C6H12N2.ClH/c1-5-2-3-6(7)8-4-5;/h5H,2-4H2,1H3,(H2,7,8);1H

InChI Key

UJBBZYAKACEIJN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(=NC1)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylpiperidin-2-imine hydrochloride typically involves the reaction of 5-methylpiperidine with an appropriate reagent to introduce the imine functionality. One common method is the condensation of 5-methylpiperidine with an aldehyde or ketone, followed by the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of 5-Methylpiperidin-2-imine hydrochloride may involve large-scale synthesis using similar condensation reactions. The process is optimized for yield and purity, often involving catalytic hydrogenation and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 5-Methylpiperidin-2-imine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Methylpiperidin-2-imine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Reported Applications/Properties Reference
5-Methylpiperidin-2-imine hydrochloride C₆H₁₃ClN₂ 164.64 (calculated) 5-methyl, 2-imine Hypothetical: Potential intermediate in alkaloid synthesis
3-(2-Methylphenoxy)piperidine hydrochloride C₁₂H₁₈ClNO 227.73 3-(2-methylphenoxy) No specific applications listed; safety data emphasized
Tapentadol Hydrochloride C₁₄H₂₂ClNO 271.78 3-(dimethylamino)propyl, phenolic ether Analgesic (μ-opioid agonist, norepinephrine reuptake inhibitor)
Memantine Hydrochloride C₁₂H₂₂ClN 215.76 3,5-dimethyladamantane amine NMDA receptor antagonist (Alzheimer’s treatment)
Dosulepin Hydrochloride C₁₉H₂₂ClNS 331.90 Dibenzothiepine tricyclic system Tricyclic antidepressant

Key Observations:

Structural Variations: Substituent Position: Unlike 3-(2-Methylphenoxy)piperidine hydrochloride (aryloxy substitution at position 3) , 5-Methylpiperidin-2-imine hydrochloride features a methyl group at position 5 and an imine at position 2. Imine groups are reactive sites for further functionalization, distinguishing it from compounds like Tapentadol (ether and amine groups) . Ring Modifications: Memantine hydrochloride incorporates an adamantane moiety, enhancing rigidity and receptor binding , whereas 5-Methylpiperidin-2-imine retains a simpler piperidine backbone.

Physicochemical Properties :

  • The molecular weight of 5-Methylpiperidin-2-imine hydrochloride (164.64 g/mol) is lower than most analogs, suggesting higher volatility or solubility compared to Tapentadol (271.78 g/mol) or Dosulepin (331.90 g/mol) .

Pharmacological Relevance :

  • While Tapentadol and Memantine are clinically used for pain and neurodegenerative diseases, respectively , 5-Methylpiperidin-2-imine’s imine group may position it as a synthetic precursor for bioactive molecules, akin to intermediates in alkaloid synthesis.

Research Findings and Gaps

  • Synthesis and Stability: No direct synthesis protocols for 5-Methylpiperidin-2-imine hydrochloride are documented in the evidence. However, analogous piperidine hydrochlorides (e.g., 3-(2-Methylphenoxy)piperidine hydrochloride) are synthesized via nucleophilic substitution or reductive amination , suggesting feasible pathways for the target compound.
  • The imine group in 5-Methylpiperidin-2-imine may pose reactivity risks, warranting precautions similar to those for chlorphenoxamine hydrochloride (amine derivatives) .

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